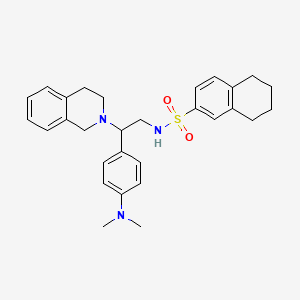

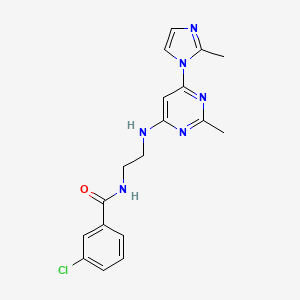

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves complex reactions such as the Pictet-Spengler condensation, Friedel-Crafts cyclizations, and reactions involving sulfoxides and sulfonamides. For example, the Pictet-Spengler reaction has been utilized for the synthesis of tetrahydroisoquinoline derivatives from N-sulfonyl-β-phenethylamines and α-chloro-α-phenylselenoesters, achieving moderate to good yields (Silveira et al., 1999). Moreover, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been used to access substituted tetrahydroisoquinolines, a process that underscores the adaptability of these synthetic pathways to produce complex heterocyclic compounds (Bunce et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various analytical techniques, including crystallography. For instance, the structure determination of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile showcases the intricacies of molecular interactions and the spatial arrangement of atoms within such complex molecules (Otero et al., 2017).

Chemical Reactions and Properties

Compounds with the tetrahydroisoquinoline scaffold often participate in varied chemical reactions, reflecting their rich chemical properties. For example, their binding interactions with enzymes like phenylethanolamine N-methyltransferase (PNMT) have been studied, revealing insights into their potential as inhibitors based on molecular modeling and structure-activity relationship (SAR) studies (Grunewald et al., 2006).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of tetrahydroisoquinoline and tetrahydronaphthalene derivatives have been a subject of interest due to their potential as core structures in various pharmacologically active compounds. For instance, Friedel-Crafts cyclization has been utilized for synthesizing tetrahydroisoquinolines, demonstrating the versatility of these compounds in organic synthesis (Bunce, Cain, & Cooper, 2012). These methodologies highlight the potential of such compounds in constructing complex molecular architectures relevant in drug discovery and development.

Biological Activities and Applications

Compounds with structural elements similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" have been investigated for a range of biological activities. For example, certain 1,4-Naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown potent cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ravichandiran et al., 2019).

Material Science and Engineering Applications

The structural motifs present in compounds like "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" are also of interest in material science. For instance, sulfonated poly(aryl ether sulfone)s, which may contain similar functional groups, have been developed for applications in proton exchange membranes , highlighting the utility of such structures in fuel cell technology (Zhang, Zhang, Zhang, & Li, 2010).

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O2S/c1-31(2)27-14-11-24(12-15-27)29(32-18-17-23-8-4-6-10-26(23)21-32)20-30-35(33,34)28-16-13-22-7-3-5-9-25(22)19-28/h4,6,8,10-16,19,29-30H,3,5,7,9,17-18,20-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYMUNKYPYBGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)